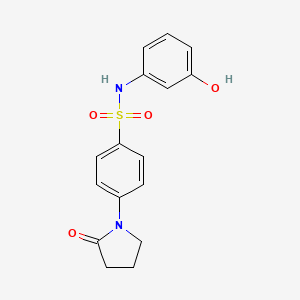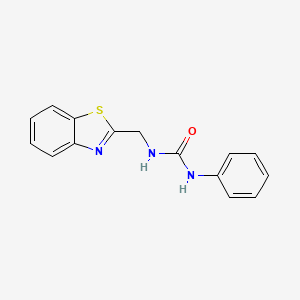
(3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone, also known as DFPIM, is a synthetic compound that has attracted attention in recent years due to its potential applications in scientific research. DFPIM is a member of the indole family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone involves its ability to bind to specific enzymes and modulate their activity. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation, leading to a decrease in cancer cell growth. Additionally, this compound has been shown to modulate key neuronal pathways, leading to an improvement in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell proliferation, leading to a decrease in cancer cell growth. Additionally, this compound has been shown to modulate key neuronal pathways, leading to an improvement in cognitive function. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
実験室実験の利点と制限
(3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, this compound has been shown to have a high degree of selectivity for specific enzymes, making it a useful tool for studying enzyme function. However, there are also limitations to the use of this compound in lab experiments. One limitation is that this compound is a synthetic compound, and as such, may not accurately reflect the biological activity of natural compounds. Additionally, the complex synthesis process of this compound may make it difficult to obtain high yields and purity.
将来の方向性
There are several future directions for research on (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone. One area of research is in the development of this compound-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on specific biological pathways. Future research may also focus on the development of new synthetic methods for the production of this compound, with the goal of improving yields and purity. Overall, this compound is a promising compound with potential applications in a range of scientific research areas.
合成法
(3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone can be synthesized using a multi-step reaction process. The first step involves the synthesis of 3,4-difluoroaniline, which is then reacted with ethyl oxalyl chloride to form a key intermediate. The intermediate is then reacted with 2,3-dihydroindole-1-carboxaldehyde to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
(3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has potential applications in scientific research due to its ability to modulate certain biological pathways. One of the key areas of research where this compound has been studied is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to modulate key pathways involved in neuronal function, making it a promising candidate for drug development.
特性
IUPAC Name |
(3,4-difluorophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-12-6-5-11(9-13(12)17)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUDNTJEDREUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)

![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)



![3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468027.png)
![2-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7468035.png)
